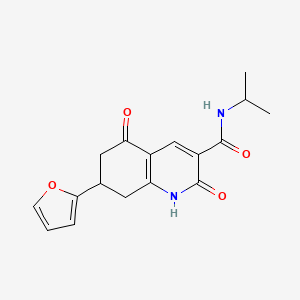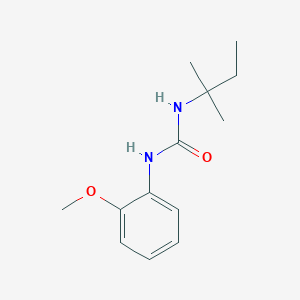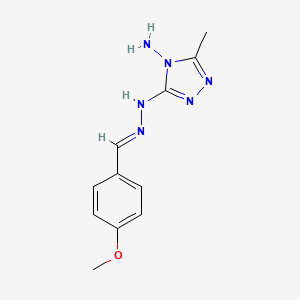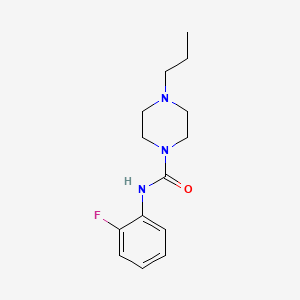
7-(2-furyl)-N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-furyl)-N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FK-506, is a macrolide immunosuppressant drug that is widely used in transplantation medicine. It was first isolated from the soil bacterium Streptomyces tsukubaensis in 1987 and was found to have potent immunosuppressive properties.
Mechanism of Action
7-(2-furyl)-N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to a protein called FKBP12, forming a complex that inhibits the activity of calcineurin. This, in turn, prevents the activation of T cells and the production of cytokines, which are the mediators of inflammation.
Biochemical and Physiological Effects:
7-(2-furyl)-N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several biochemical and physiological effects, including the suppression of T-cell activation, the inhibition of cytokine production, and the prevention of lymphocyte proliferation. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
7-(2-furyl)-N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a potent immunosuppressant drug that has been widely used in transplantation medicine. However, it has several limitations, including its narrow therapeutic window and its potential for toxicity. It also has several advantages, including its ability to prevent organ rejection and its potential for use in the treatment of autoimmune diseases.
Future Directions
There are several future directions for research on 7-(2-furyl)-N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, including the development of new analogs with improved pharmacokinetic properties and reduced toxicity. There is also a need for further studies on its neuroprotective properties and its potential for use in the treatment of neurodegenerative diseases. Additionally, research is needed to better understand the mechanisms underlying its immunosuppressive effects and to identify new targets for the development of immunosuppressive drugs.
Synthesis Methods
The synthesis of 7-(2-furyl)-N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that involves several steps. The first step is the fermentation of Streptomyces tsukubaensis, which produces the 7-(2-furyl)-N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide precursor. The precursor is then extracted and purified, and several chemical reactions are carried out to convert it into the final product.
Scientific Research Applications
7-(2-furyl)-N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its immunosuppressive properties and has been shown to be effective in preventing organ rejection in transplant patients. It works by inhibiting the activity of calcineurin, a protein phosphatase that plays a key role in the activation of T cells, which are responsible for initiating an immune response.
properties
IUPAC Name |
7-(furan-2-yl)-2,5-dioxo-N-propan-2-yl-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-9(2)18-16(21)12-8-11-13(19-17(12)22)6-10(7-14(11)20)15-4-3-5-23-15/h3-5,8-10H,6-7H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMKQRAPFPZOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CO3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-yl)-2,5-dioxo-N-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5299661.png)
![7-(3,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5299676.png)
![N-(1,4-dioxan-2-ylmethyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5299684.png)



![N-ethyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5299714.png)
![N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5299722.png)
![3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5299734.png)
![2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5299737.png)
![4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5299739.png)
![6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5299744.png)
![3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5299753.png)
![2-[3-({[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}methyl)-1-piperidinyl]ethanol](/img/structure/B5299762.png)